molecular formula C11H13ClF3NO2 B8178447 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine HCl

Cat. No.: B8178447
M. Wt: 283.67 g/mol
InChI Key: OFQILSAUJKAKFI-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO2. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenoxy ring, linked to a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)phenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)17-9-3-1-8(2-4-9)16-10-5-6-15-7-10;/h1-4,10,15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQILSAUJKAKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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